molecular formula C3H5ClN2O2 B1360011 Chloroacetylurea CAS No. 4791-21-3

Chloroacetylurea

Cat. No. B1360011
CAS RN: 4791-21-3
M. Wt: 136.54 g/mol
InChI Key: UIXTUDLFNOIGRA-UHFFFAOYSA-N
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Description

Chloroacetylurea is a chemical compound with the formula C3H5ClN2O2 . It is also known by other names such as chloroacetyl-ure, N-carbamoyl-2-chloroacetamide, and N-aminocarbonyl-2-chloro-acetamide .


Synthesis Analysis

The synthesis of urea-functionalized chitosan derivatives involves condensation reactions of chloroacetyl chitosan (CTCS) with urea groups bearing nitrogen-containing heterocycles . This process was used to create five novel urea-functionalized chitosan derivatives .


Molecular Structure Analysis

The molecular structure of Chloroacetylurea is represented by the formula C3H5ClN2O2 . More detailed information about its molecular structure can be found in databases like PubChem .

Scientific Research Applications

1. Treatment of Genetic Mitochondrial Diseases

Chloroacetylurea, specifically dichloroacetate (DCA), is studied for its potential in treating genetic mitochondrial diseases. Its primary action is on the pyruvate dehydrogenase complex, influencing its phosphorylation state and stability. DCA's metabolism is mediated by the glutathione transferase/maleylacetoacetate isomerase, and its efficacy varies with age and polymorphic enzyme variants. DCA has shown promise in children with pyruvate dehydrogenase deficiency, and combined approaches with gene therapy may enhance treatment outcomes (Stacpoole et al., 2008).

2. Environmental Impact versus Therapeutic Potential

DCA also presents an interesting case at the intersection of environmental science and medicine. It's known as a by-product of water chlorination and a metabolite of industrial solvents. However, its therapeutic potential in severe conditions like mitochondrial diseases and cancer is significant. Studies on DCA have identified reversible toxic effects, primarily on the nervous system and liver, with implications for future research and usage (Stacpoole, 2010).

3. Cytochemical Identification in Clinical Pathology

Chloroacetylurea derivatives, like chloroacetate esterase, are used in cytochemical methods for identifying monocytes and granulocytes. These methods are simple, sensitive, and produce chromogenic, solvent-insoluble reaction products, facilitating the identification of specific cell types in clinical pathology (Yam, Li, & Crosby, 1971).

4. Impact on Soil Microorganisms

The impact of chloroacetanilide herbicides, structurally related to chloroacetylurea, on soil microbial biomass and activity has been studied. These herbicides enhance certain soil enzymatic activities and affect microbial dynamics, with implications for agricultural practices and environmental management (Saha, Dutta, Karmakar, & Ray, 2012).

5. Pharmacogenetic Considerations in Drug Dosing

Pharmacogenetic research on DCA has highlighted challenges in determining appropriate dosages due to the variation in metabolism influenced by genetic factors. Understanding these factors is crucial for optimizing treatment efficacy and minimizing side effects (James & Stacpoole, 2016).

properties

IUPAC Name

N-carbamoyl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN2O2/c4-1-2(7)6-3(5)8/h1H2,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXTUDLFNOIGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197339
Record name Acetamide, N-(aminocarbonyl)-2-chloro- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroacetylurea

CAS RN

4791-21-3
Record name N-(Aminocarbonyl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4791-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, chloroacetyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroacetylurea
Source DTP/NCI
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Record name Acetamide, N-(aminocarbonyl)-2-chloro- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloroacetyl)urea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structure-activity relationship (SAR) of Chloroacetylurea derivatives, particularly in the context of plant growth regulation?

A1: Research suggests that the substituents on the pyrimidine ring of N'-(4,5,6-trisubstitutedpyrimidin-2-yl)-α-chloroacetylureas significantly influence their biological activity in plants. Specifically, compounds with a 4-hydroxypyrimidine substituent demonstrate excellent inhibitory activity, effectively stunting plant growth. [] Conversely, those with a 4-chloropyrimidine substituent exhibit a noticeable growth-promoting effect. [] This suggests that modifications at the 4-position of the pyrimidine ring are crucial for dictating the compound's effect on plant growth. Further investigation into the SAR of these compounds could lead to the development of more targeted and effective plant growth regulators.

Q2: What are the potential applications of Chloroacetylurea in organic synthesis?

A2: Chloroacetylurea serves as a versatile building block in organic synthesis. For example, it is a key starting material in the synthesis of phosphonium salts and ylides. [] These compounds, in turn, are crucial reagents in various reactions, including the Wittig reaction, which is widely employed to form carbon-carbon double bonds. This highlights the potential of Chloroacetylurea as a precursor for synthesizing valuable compounds with applications in diverse fields.

Q3: What analytical techniques are commonly used to characterize and study Chloroacetylurea derivatives?

A3: Researchers utilize a combination of spectroscopic and analytical techniques to confirm the structure and purity of newly synthesized Chloroacetylurea derivatives. Routine methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the hydrogen atoms' environment within the molecule, helping to elucidate its structure. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups present in the molecule based on their vibrational frequencies. [, ]
  • Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing further structural information. [, ]
  • Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen, etc.) within the compound, confirming its chemical formula. [, ]

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